molecular formula C16H19ClFNO3S B2643216 1-(2-CHLORO-6-FLUOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE CAS No. 1797177-25-3

1-(2-CHLORO-6-FLUOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE

Cat. No.: B2643216
CAS No.: 1797177-25-3
M. Wt: 359.84
InChI Key: ZVXLYQFOHMOBMZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzoyl)-3-(cyclohexanesulfonyl)azetidine is a synthetically designed azetidine-based compound offered for research and development applications in medicinal chemistry. The structure incorporates a 2-chloro-6-fluorobenzoyl group and a cyclohexanesulfonyl moiety on an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in drug discovery for its ability to improve key physicochemical properties of drug candidates . Azetidines are recognized as emergent design elements that can significantly influence the three-dimensionality, metabolic stability, and solubility of molecules, making them attractive scaffolds for the development of new therapeutic agents . The specific 2-chloro-6-fluoro substitution pattern on the benzoyl group is a feature explored in pharmaceutical research for its potential in optimizing interactions with biological targets . Similarly, the sulfonyl group is a versatile motif found in many biologically active compounds and can serve as a key functional handle for further chemical diversification . This combination of features makes this compound a valuable building block for constructing diverse chemical libraries, particularly for projects aimed at central nervous system (CNS) targets, as azetidine derivatives have been profiled to show high solubility and permeability . Researchers can utilize this reagent in the synthesis of novel molecular entities, exploration of structure-activity relationships (SAR), and the development of potential protease inhibitors, receptor modulators, or other biologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO3S/c17-13-7-4-8-14(18)15(13)16(20)19-9-12(10-19)23(21,22)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXLYQFOHMOBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-CHLORO-6-FLUOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of 2-chloro-6-fluorobenzoyl chloride, which is then reacted with azetidine in the presence of a base to form the benzoyl azetidine intermediate. Subsequently, the cyclohexanesulfonyl group is introduced through a sulfonylation reaction using cyclohexanesulfonyl chloride and a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-CHLORO-6-FLUOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and benzoyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts and bases such as triethylamine and pyridine. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-CHLORO-6-FLUOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-6-FLUOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Structural Features

The compound shares core azetidine functionality with other derivatives, such as 2-(anthracen-9-yl)-1-(3-(3-(2-(anthracen-9-yl)-4-oxospiro[azetidine-3,9'-xanthene]-1-yl)benzyl)phenyl)spiro[azetidine-3,9'-xanthen]-4-one (4b) . Key structural differences include:

  • Substituents :
    • The target compound has electron-withdrawing groups (Cl, F) on the benzoyl ring and a bulky cyclohexanesulfonyl group.
    • Compound 4b features anthracene and xanthene moieties, creating a rigid, planar spiro-conjugated system.
  • Functional Groups :
    • The target compound lacks the β-lactam carbonyl present in 4b (IR peak at 1,758 cm⁻¹ for 4b) , suggesting different reactivity profiles.

Physical and Spectroscopic Properties

Property 1-(2-Chloro-6-fluorobenzoyl)-3-(cyclohexanesulfonyl)azetidine (Inferred) Compound 4b
Melting Point Likely lower (flexible cyclohexane vs. rigid xanthene) 220–222°C (dec.)
IR (CO stretch) ~1,680–1,700 cm⁻¹ (benzoyl carbonyl) 1,758 cm⁻¹ (β-lactam)
¹H-NMR (Ar-H) Downfield shifts due to Cl/F (e.g., δ ~7.0–8.5 ppm) δ 6.26–9.52 (m, 42H)
Elemental Analysis (C%) Lower (Cl, F, and S reduce carbon content) 86.04% (calculated)

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